N-(But-2-yn-1-yl)-N-methylfuran-2-aminehydrochloride

Catalog No.
S13596564
CAS No.
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(But-2-yn-1-yl)-N-methylfuran-2-aminehydrochlori...

Product Name

N-(But-2-yn-1-yl)-N-methylfuran-2-aminehydrochloride

IUPAC Name

N-but-2-ynyl-N-methylfuran-2-amine;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H11NO.ClH/c1-3-4-7-10(2)9-6-5-8-11-9;/h5-6,8H,7H2,1-2H3;1H

InChI Key

NZHPHLYUXNYEOS-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(C)C1=CC=CO1.Cl

N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride is a chemical compound characterized by its unique structure that includes a furan ring and an alkyne functional group. The compound features a but-2-yn-1-yl moiety attached to a nitrogen atom, which is also bonded to a methyl group and an amine functional group derived from furan. Its molecular formula is C9H12ClN2OC_9H_{12}ClN_2O, and it has a molecular weight of approximately 188.65 g/mol. The presence of both the furan and the alkyne groups suggests potential reactivity in various organic transformations and biological applications.

  • Alkylation Reactions: The primary amine can act as a nucleophile in alkylation reactions, allowing for further modifications of the molecule.
  • Oxidation: The furan ring can be oxidized, which may lead to the formation of various derivatives with different biological activities .
  • Addition Reactions: The alkyne group can participate in addition reactions, such as hydrohalogenation or hydration, leading to more complex structures .

N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride has shown significant potential in biological studies. Compounds containing furan derivatives often exhibit diverse biological activities, including:

  • Antimicrobial Properties: Similar compounds have been reported to possess antimicrobial activity against various pathogens.
  • Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation, making them candidates for further pharmacological evaluation.
  • Neuroprotective Effects: Furan-containing compounds are being explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The synthesis of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride typically involves:

  • Alkylation of N-Methylfuran-2-Amine: This is achieved by reacting N-methylfuran-2-amine with but-2-yn-1-yl chloride in the presence of a base to facilitate the nucleophilic attack on the alkyl halide, resulting in the formation of the desired compound .
    N Methylfuran 2 Amine+But 2 yn 1 yl ChlorideN But 2 yn 1 yl N methylfuran 2 amine\text{N Methylfuran 2 Amine}+\text{But 2 yn 1 yl Chloride}\rightarrow \text{N But 2 yn 1 yl N methylfuran 2 amine}
  • Formation of Hydrochloride Salt: The final step involves treating the amine product with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

The applications of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride span several fields:

  • Pharmaceutical Development: Its unique structural features make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Synthesis: It can serve as an intermediate in organic synthesis, especially in the preparation of more complex molecular architectures involving furan and alkyne functionalities.
  • Material Science: Potential applications in developing novel materials with specific electronic or optical properties due to its conjugated structure.

Interaction studies involving N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures can interact with:

  • Enzymes: Such as cyclooxygenases or phospholipase A₂, indicating potential anti-inflammatory properties.
  • Receptors: Involved in neurotransmission or cancer cell signaling pathways, which could elucidate its therapeutic mechanisms.

Similar compounds include:

  • Furan Derivatives:
    • Furfuryl Alcohol: Used as a building block in organic synthesis; less reactive than N-(But-2-yn-1-yl)-N-methylfuran-2-amines.
    • 5-Methylfuran: Exhibits different biological activities but lacks the alkyne functionality.
  • Alkyne-containing Compounds:
    • Propargylamine: Similar reactivity but does not contain a furan ring; used extensively in organic synthesis.
    • Phenylacetylene: A simple alkyne that serves as a precursor for various chemical transformations.

Unique Features

N-(But-2-yn-1-yl)-N-methylfuran-2-amines are unique due to their dual functionality combining both furan and alkyne moieties, which allows for diverse reactivity patterns not present in simpler analogs. This combination enhances their potential for applications in medicinal chemistry and materials science.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.0607417 g/mol

Monoisotopic Mass

185.0607417 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types